molecular formula C20H16Cl2F3N3O4S B607606 GB1107

GB1107

Cat. No.: B607606
M. Wt: 522.3 g/mol
InChI Key: CSGJIUAIYDKFPC-DABHTEOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Novel galectin-3 inhibitor, reducing lung adenocarcinoma growth and blocking metastasis
GB1107 is a potent, selective, orally active galectin-3 inhibitor with Kd of 37 nM. This compound Inhibits Lung Adenocarcinoma Growth and Augments Response to PD-L1 Blockade.

Mechanism of Action

Target of Action

GB1107, also known as (2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol, is a potent, selective, and orally active inhibitor of Galectin-3 . Galectin-3 is a carbohydrate-binding protein that plays a central role in regulating mechanisms of diseases such as fibrosis, cancer, metabolic, inflammatory, and heart disease .

Mode of Action

this compound interacts with Galectin-3, inhibiting its function and thereby reducing the progression of diseases where Galectin-3 plays a key role . For instance, it has been shown to reduce human and mouse lung adenocarcinoma growth and block metastasis in the syngeneic model .

Biochemical Pathways

this compound affects several biochemical pathways. Galectin-3 is a key regulator of chronic inflammation in the lung, liver, and kidney and in the tumor microenvironment where it also instigates macrophage type change, angiogenesis, T-cell anergy, and immune escape . By inhibiting Galectin-3, this compound can mitigate these effects. Furthermore, this compound has been shown to increase tumor M1 macrophage polarization and CD8+ T-cell infiltration .

Pharmacokinetics

this compound is orally active, which means it can be administered by mouth and absorbed through the digestive system . It has been shown to reduce human and mouse lung adenocarcinoma growth and block metastasis in the syngeneic model . In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), this compound shows no sign of excretion, indicating a potentially extended biological half-life .

Result of Action

The inhibition of Galectin-3 by this compound results in a reduction of profibrotic gene expression in liver myofibroblasts and displays antifibrotic activity in CCl4-induced liver fibrosis and bleomycin-induced lung fibrosis mouse models . It also reduces human and mouse lung adenocarcinoma growth and blocks metastasis in the syngeneic model .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of inflammation, infection, or injury can activate macrophages, which are a major driver of the antitumor response . The effectiveness of this compound can also be influenced by the presence of other drugs, as it has been shown to potentiate the effects of a PD-L1 immune checkpoint inhibitor .

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2F3N3O4S/c21-10-2-1-9(5-11(10)22)33-20-19(31)17(18(30)15(7-29)32-20)28-6-14(26-27-28)8-3-12(23)16(25)13(24)4-8/h1-6,15,17-20,29-31H,7H2/t15-,17+,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGJIUAIYDKFPC-DABHTEOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC2C(C(C(C(O2)CO)O)N3C=C(N=N3)C4=CC(=C(C(=C4)F)F)F)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1S[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)N3C=C(N=N3)C4=CC(=C(C(=C4)F)F)F)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GB1107
Reactant of Route 2
GB1107
Reactant of Route 3
GB1107
Reactant of Route 4
GB1107
Reactant of Route 5
GB1107
Reactant of Route 6
GB1107

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.